molecular formula C11H15AsO2S B14629461 4-(Diethylarsorothioyl)benzoic acid CAS No. 58284-53-0

4-(Diethylarsorothioyl)benzoic acid

Cat. No.: B14629461
CAS No.: 58284-53-0
M. Wt: 286.22 g/mol
InChI Key: UYGXYNSFDCVKNK-UHFFFAOYSA-N
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Description

4-(Diethylarsorothioyl)benzoic acid is an organoarsenic compound that features a benzoic acid moiety substituted with a diethylarsorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylarsorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylarsorothioyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Benzoic acid derivative and diethylarsorothioyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylarsorothioyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced arsenic compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Diethylarsorothioyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Diethylarsorothioyl)benzoic acid involves its interaction with molecular targets, such as enzymes and proteins. The diethylarsorothioyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylarsorothioyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-(Diethylarsorothioyl)aniline: Contains an aniline group instead of a carboxylic acid.

    4-(Diethylarsorothioyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

4-(Diethylarsorothioyl)benzoic acid is unique due to its combination of the benzoic acid moiety and the diethylarsorothioyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58284-53-0

Molecular Formula

C11H15AsO2S

Molecular Weight

286.22 g/mol

IUPAC Name

4-diethylarsinothioylbenzoic acid

InChI

InChI=1S/C11H15AsO2S/c1-3-12(15,4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

UYGXYNSFDCVKNK-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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